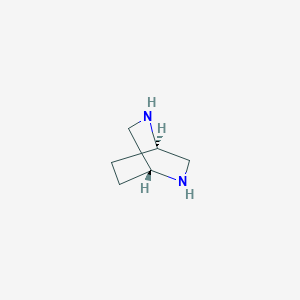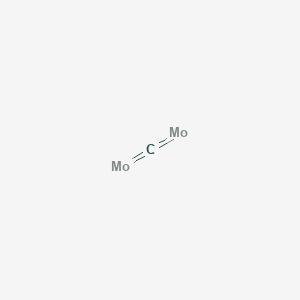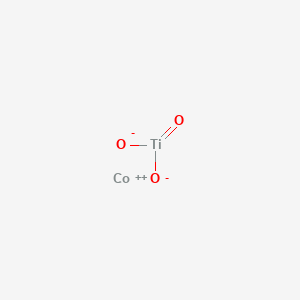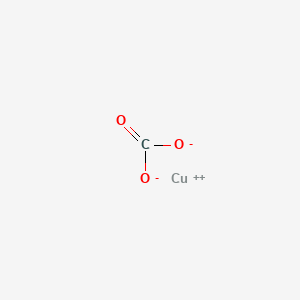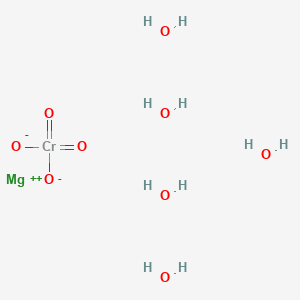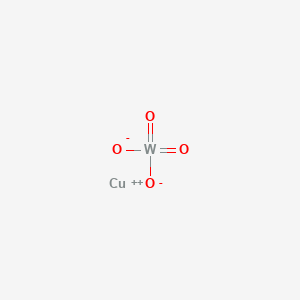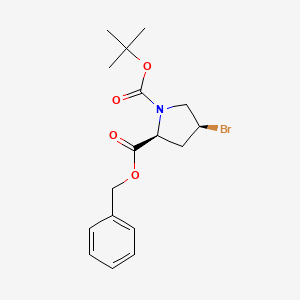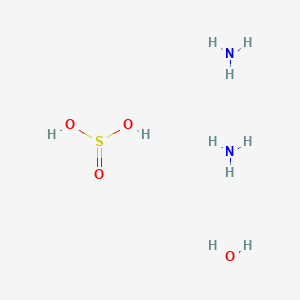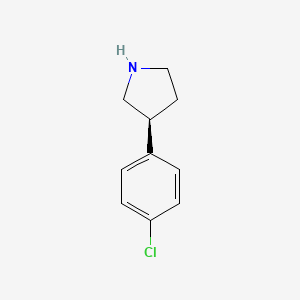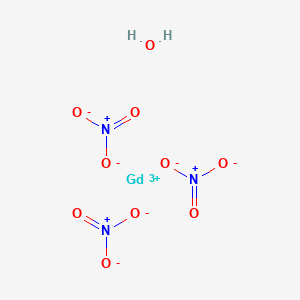
Gadolinium(III) nitrate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium(III) nitrate hydrate is an inorganic compound of gadolinium . It is a highly water-soluble crystalline oxidizing agent widely used as a precursor for the synthesis of specialty glasses, ceramics, and as a phosphor for light-emitting applications . It is also employed in heavy water nuclear reactors .
Synthesis Analysis
This compound is typically synthesized as a precursor material in the preparation of gadolinium compounds . It is extensively employed in the production of specialized glasses and ceramics .Molecular Structure Analysis
The molecular formula of this compound is GdN3O9 . The number of electrons in each of Gadolinium’s shells is [2, 8, 18, 25, 9, 2] and its electron configuration is [Xe] 4f 7 5d 1 6s 2 .Chemical Reactions Analysis
This compound is used as an oxidizing agent . It is applied as a precursor material in the preparation of gadolinium compounds .Physical And Chemical Properties Analysis
This compound appears as a white crystalline solid . It has a density of 2.3 g/cm^3 , a melting point of 91 °C , and is soluble in water . The molecular weight of the most common form of this substance, hexahydrate Gd(NO3)3•6H2O, is 451.36 g/mol .科学的研究の応用
Raman and Infrared Spectroscopy : Gadolinium nitrate has been studied for its Raman spectra in aqueous solutions, with findings indicating the presence of predominant species in solutions with nitrate:gadolinium ratios less than two (Nelson & Irish, 1971).
MRI Contrast Agents : Gadolinium(III) complexes, including those involving gadolinium nitrate, are utilized in clinical MRI for enhancing contrast by selectively relaxing nearby water molecules. There is ongoing research to improve the sensitivity of these agents (Caravan, 2006).
Nuclear Reactor Moderation : Gadolinium nitrate is used as a neutron poison in nuclear reactors due to its high neutron absorption cross section. Its removal post-use involves ion exchange resins (Rufus et al., 2018).
Synthesis and Characterization in Nuclear Applications : Studies on hydrated gadolinium phosphate synthesized from gadolinium nitrates reveal its potential as a chemically stable, water-insoluble neutron absorber for nuclear fuel canisters (Lessing & Erickson, 2003).
Thermal Stability : Research on the stability of gadolinium nitrate solution at elevated temperatures has implications for its suitability in high-temperature, water-moderated reactor systems (Koenig, 1961).
Extraction and Separation Studies : The extraction of gadolinium(III) from aqueous nitrate solutions has been explored for optimizing processes in nuclear energy and related fields (Torkaman et al., 2013).
Radiolysis in Nuclear Reactors : Investigations into the radiation stability of gadolinium nitrate in aqueous solutions support its use as a neutron absorber in low-temperature nuclear reactors (Ganzha et al., 1985).
Complex Formation and Spectroscopic Properties : Research on gadolinium nitrate's complex formation, such as with terpyridine, contributes to understanding its chemical behavior and potential applications (Leverd et al., 1999).
Medical and Radiation Sensitization : Gadolinium(III) texaphyrin, a type of gadolinium complex, has been studied for its potential as a tumor-selective radiation sensitizer detectable by MRI (Young et al., 1996).
Toxicity Studies : The toxicity of gadolinium to certain aquatic microbes has been investigated, contributing to environmental safety assessments (Wilde et al., 2002).
作用機序
Target of Action
Gadolinium(III) nitrate hydrate primarily targets nuclear reactors, where it is used as a water-soluble neutron poison . It acts as an oxidizing agent , which means it can accept electrons from other substances during a chemical reaction.
Mode of Action
As an oxidizing agent, this compound can cause substances to lose electrons in a chemical reaction . This property is utilized in nuclear reactors, where it helps control the rate of the nuclear reaction by absorbing excess neutrons .
Pharmacokinetics
Its high water solubility suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of this compound’s action is the control of nuclear reactions in reactors . By absorbing excess neutrons, it prevents the nuclear reaction from becoming too intense and potentially leading to a meltdown .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of water. Its high water solubility allows it to be readily used in aqueous environments such as nuclear reactors. Furthermore, it is stable under normal temperatures and pressures .
Safety and Hazards
Gadolinium(III) nitrate hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is an oxidizing agent and may intensify fire . It causes serious eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be mixed with combustibles .
特性
IUPAC Name |
gadolinium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWZIXQSZWFRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH2N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

